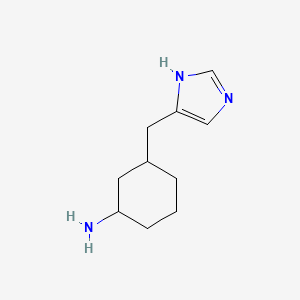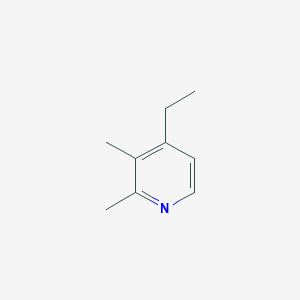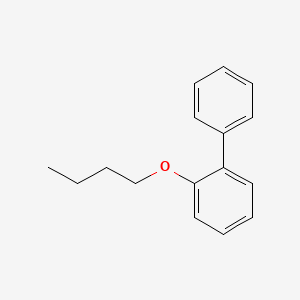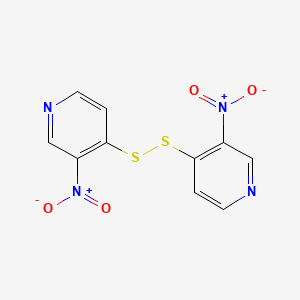![molecular formula C8H10N2O B13944424 1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)
1-[2-(Methylamino)-4-pyridinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylamino)-4-pyridinyl]ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine and contains a methylamino group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylamino)-4-pyridinyl]ethanone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylamino)-4-pyridinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-[2-(Methylamino)-4-pyridinyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Methylamino)-4-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Methylamino)-4-pyridinyl]ethanone can be compared with other similar compounds, such as:
Phenylephrine: A compound with similar structural features but different pharmacological properties.
Adrenalone: Another related compound with distinct biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[2-(methylamino)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-4-10-8(5-7)9-2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
RLFVGHQVQNQDOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
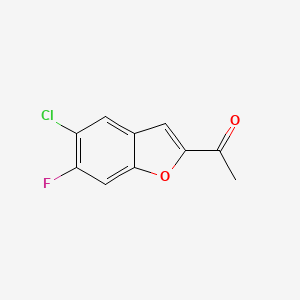
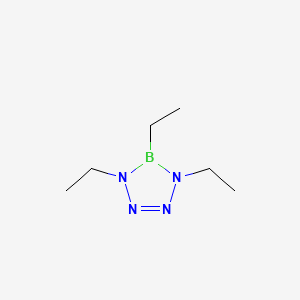
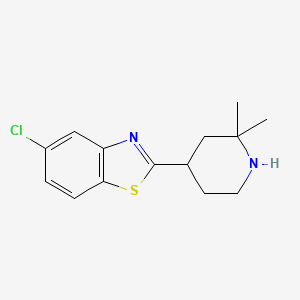
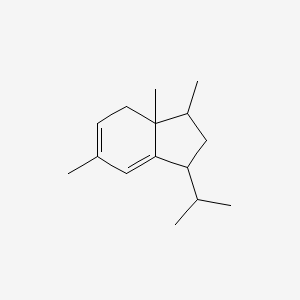
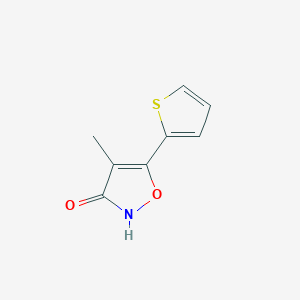
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

